molecular formula C12H17N5O2 B6694977 N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine

N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6694977
M. Wt: 263.30 g/mol
InChI Key: BKBIJKRPULUJHQ-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a unique combination of pyrazole, oxadiazole, and oxolane rings

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-2-17-8-9(7-14-17)6-13-12-16-15-11(19-12)10-4-3-5-18-10/h7-8,10H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBIJKRPULUJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the pyrazole ring: The starting material, 1-ethylpyrazole, is synthesized through the reaction of ethylhydrazine with 1,3-diketone under acidic conditions.

    Oxadiazole ring formation: The pyrazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Oxolane ring attachment: The final step involves the reaction of the oxadiazole derivative with an oxolane derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural diversity enhances its potential for various applications in medicinal chemistry and materials science.

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